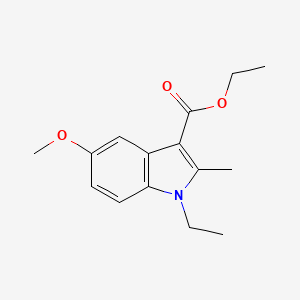
ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires specific conditions such as controlled temperature and the use of solvents like acetic acid .
Chemical Reactions Analysis
Ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: This compound has shown potential in antiviral and antimicrobial research.
Medicine: Indole derivatives, including this compound, are being investigated for their anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets. It can bind to specific receptors and enzymes, modulating their activity. The indole ring system allows for interactions with multiple biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Ethyl 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but differs in the position of the ethyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups.
Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate: Contains a chlorobenzoyl group, making it distinct in its chemical properties.
Each of these compounds has unique properties and applications, highlighting the versatility of indole derivatives in various fields.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-ethyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-5-16-10(3)14(15(17)19-6-2)12-9-11(18-4)7-8-13(12)16/h7-9H,5-6H2,1-4H3 |
InChI Key |
XIFVXUAHADEXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















